

A Comparative Guide to the Gravimetric Analysis of Nickel using Dimethylglyoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Glyoxime
Cat. No.:	B048743

[Get Quote](#)

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of nickel, various analytical techniques are available. This guide provides a detailed comparison of the classical gravimetric analysis method using **dimethylglyoxime** against modern instrumental methods, namely Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This comparison is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.

Principle of Gravimetric Analysis of Nickel

Gravimetric analysis is a highly accurate and precise method for determining the amount of a substance by weighing. In the case of nickel, the ion is quantitatively precipitated from a solution using an alcoholic solution of **dimethylglyoxime** (DMG), $C_4H_8N_2O_2$, to form a characteristic bright red precipitate of nickel dimethylglyoximate, $Ni(C_4H_7N_2O_2)_2$.^{[1][2][3]} The precipitation reaction is typically carried out in a slightly alkaline or ammoniacal solution, buffered to a pH between 5 and 9, to ensure the quantitative formation of the chelate.^{[1][3]}

The chemical reaction can be represented as:

The resulting precipitate is then filtered, washed, dried to a constant weight, and weighed. The mass of nickel in the original sample is then calculated based on the stoichiometry of the precipitate.

Performance Comparison: Gravimetric Analysis vs. Instrumental Methods

The choice of analytical method often involves a trade-off between accuracy, precision, speed, cost, and the required detection limits. The following table summarizes the performance of gravimetric analysis, AAS, and ICP-OES for the determination of nickel.

Parameter	Gravimetric Analysis with Dimethylglyoxime	Atomic Absorption Spectroscopy (AAS)	Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Accuracy (% Recovery)	Typically >99.5%	98.97% ^[4]	Spike recoveries typically between 95-105%
Precision (% RSD)	<0.5%	1.011% ^[4]	<5%
Limit of Detection (LOD)	Relatively high, suitable for macro analysis	Flame AAS: ~0.02 mg/L	~0.002 mg/L
Throughput	Low (time-consuming)	Moderate (single element analysis)	High (multi-element analysis)
Cost per Sample	Low (reagent and glassware costs)	Moderate	High
Interferences	Fe(III), Cu(II), Co(II) can interfere but can be masked.	Spectral and chemical interferences are possible.	Spectral interferences from other elements can occur.
Analyst Skill Level	High (requires careful technique)	Moderate	Moderate

Experimental Protocol for Gravimetric Determination of Nickel

The following is a detailed methodology for the gravimetric determination of nickel using **dimethylglyoxime**.

1. Sample Preparation:

- Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in dilute hydrochloric acid.
- If interfering ions such as iron(III) are present, add a masking agent like tartaric or citric acid.

2. Precipitation:

- Dilute the sample solution with distilled water and heat to about 60-80°C.
- Add a 1% alcoholic solution of **dimethylglyoxime** in slight excess to the warm solution.
- Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A scarlet red precipitate of nickel dimethylglyoximate will form.[\[5\]](#)

3. Digestion:

- Heat the beaker containing the precipitate on a water bath for 30-60 minutes to promote the formation of larger, more easily filterable crystals.

4. Filtration and Washing:

- Filter the warm solution through a pre-weighed sintered glass crucible.
- Wash the precipitate with hot water until it is free of chloride ions (test the filtrate with silver nitrate solution).

5. Drying and Weighing:

- Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
- Cool the crucible in a desiccator before each weighing.

6. Calculation:

- The percentage of nickel in the sample can be calculated using the following formula: % Ni = (Weight of Ni(DMG)₂ precipitate × Gravimetric factor for Ni) / (Weight of sample) × 100
(Gravimetric factor for Ni in Ni(C₄H₇N₂O₂)₂ is 0.2032)

Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

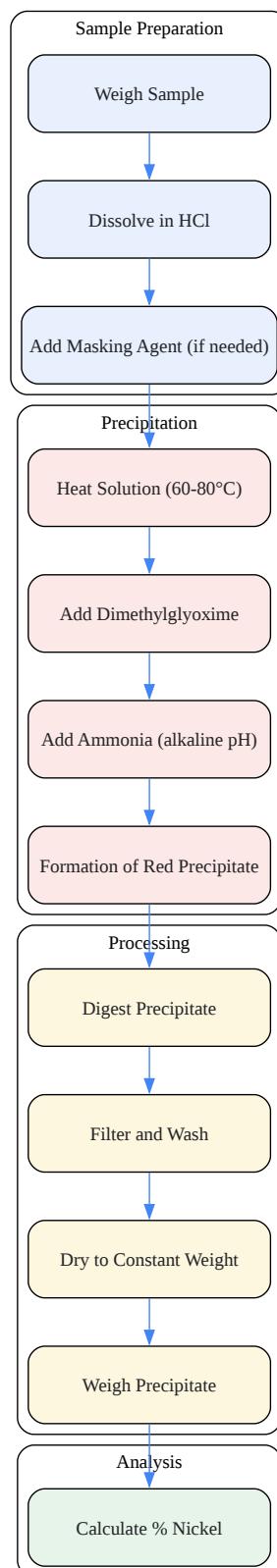
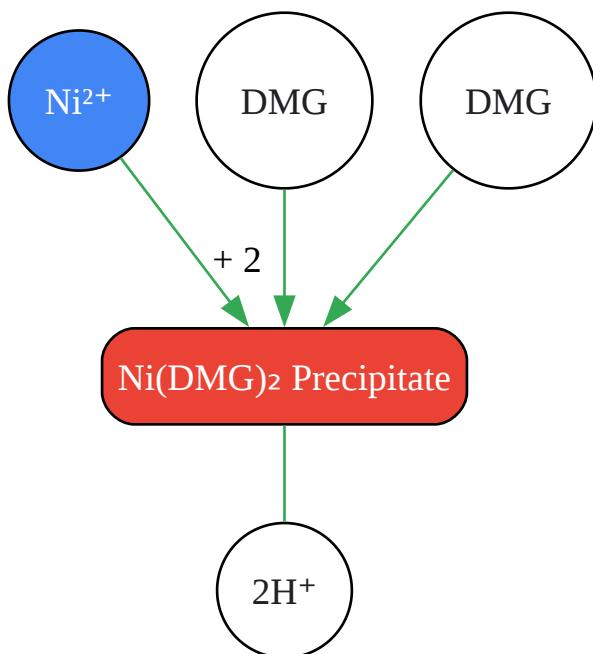


[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the gravimetric analysis of nickel.

[Click to download full resolution via product page](#)

Fig. 2: Chemical reaction of nickel with dimethylglyoxime.

Conclusion

The gravimetric analysis of nickel using dimethylglyoxime remains a highly accurate and precise method, often serving as a reference method for validating instrumental techniques. While it is more time-consuming and requires a higher level of analyst skill compared to AAS and ICP-OES, its low cost and high reliability make it a valuable tool, particularly when high accuracy is paramount and sample throughput is not a primary concern. For routine analysis of a large number of samples or when very low detection limits are required, AAS and ICP-OES offer significant advantages in speed and sensitivity. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of nickel, and the available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 3. people.bu.edu [people.bu.edu]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to the Gravimetric Analysis of Nickel using Dimethylglyoxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048743#accuracy-and-precision-of-gravimetric-analysis-using-glyoxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com